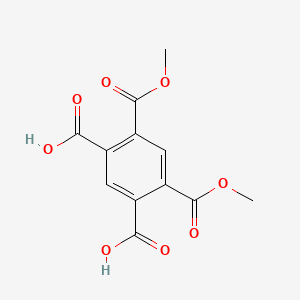
1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester is an organic compound with the molecular formula C10H6O8. It is a derivative of 1,2,4,5-benzenetetracarboxylic acid, where two of the carboxyl groups are esterified with methanol. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-benzenetetracarboxylic acid, 1,5-dimethyl ester typically involves the esterification of 1,2,4,5-benzenetetracarboxylic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major products are 1,2,4,5-benzenetetracarboxylic acid and its derivatives.
Reduction: The major products are the corresponding alcohols or partially reduced esters.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.
Applications De Recherche Scientifique
1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or in drug delivery systems.
Industry: It is used in the production of high-performance materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2,4,5-benzenetetracarboxylic acid, 1,5-dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the parent acid, which can then participate in further chemical reactions. The pathways involved include ester hydrolysis, oxidation, and reduction, depending on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid: The parent compound with four carboxyl groups.
1,2,4,5-Benzenetetracarboxylic acid, 1,2-dimethyl ester: A similar esterified derivative with different ester positions.
1,2,4,5-Benzenetetracarboxylic acid, 1,4-dimethyl ester: Another esterified derivative with ester groups at different positions.
Uniqueness
1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester is unique due to its specific esterification pattern, which influences its reactivity and applications. The position of the ester groups affects the compound’s chemical behavior and its interactions in various reactions and applications.
Propriétés
Numéro CAS |
28132-03-8 |
|---|---|
Formule moléculaire |
C12H10O8 |
Poids moléculaire |
282.20 g/mol |
Nom IUPAC |
4,6-bis(methoxycarbonyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H10O8/c1-19-11(17)7-4-8(12(18)20-2)6(10(15)16)3-5(7)9(13)14/h3-4H,1-2H3,(H,13,14)(H,15,16) |
Clé InChI |
JKXWQZNEVLDPDM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



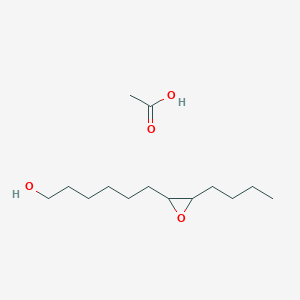
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
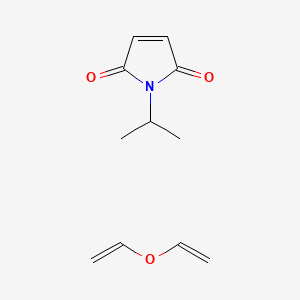
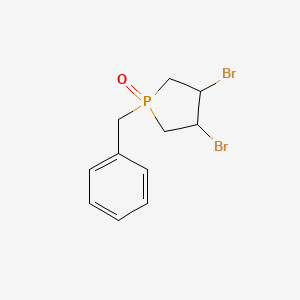
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
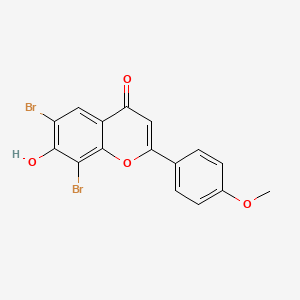


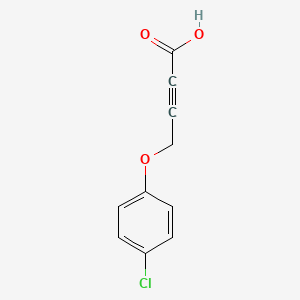
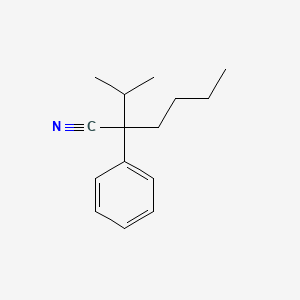


![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
